Danofloxacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLVECGLEOSESV-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112398-08-0 | |
| Record name | Danofloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112398-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Danofloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112398080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CU1YS91D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Danofloxacin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens.[1] It is primarily utilized in veterinary medicine to treat respiratory and enteric diseases in cattle and poultry.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Furthermore, it details standardized experimental protocols for the evaluation of its antimicrobial efficacy and outlines key analytical methods for its quantification.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid, is a third-generation fluoroquinolone.[1][2] Its chemical structure is characterized by a central quinolone ring system. The presence of a fluorine atom at position 6 and a cyclopropyl group at position 1 are key for its antibacterial potency.[3]
The key physicochemical properties of this compound and its mesylate salt are summarized in the table below.
| Property | This compound | This compound Mesylate | Reference(s) |
| Chemical Formula | C₁₉H₂₀FN₃O₃ | C₁₉H₂₀FN₃O₃ · CH₄O₃S | [1][4] |
| Molecular Weight | 357.39 g/mol | 453.49 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | Crystalline solid | [1][6] |
| Melting Point | 263°C | 328°C | [1] |
| Solubility | Water: 172-205 g/LAcetic Acid: 90-500 g/LDMSO: 10-33 g/LMethanol: 1-10 g/LEthanol: <0.1 g/LAcetone: <0.1 g/L | DMSO: ~25 mg/mLWater: ~20 mg/mL | [1][6] |
| UVmax | 282 nm (acid), 278 nm (base) | 236, 282, 351 nm | [1][6] |
| IUPAC Name | 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid | 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-3-quinolinecarboxylic acid, methanesulfonate | [4][5][6] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][8] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2][9]
The inhibition of these enzymes leads to the following critical disruptions in bacterial processes:
-
Inhibition of DNA Supercoiling: DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA compaction and replication.[5][7] this compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, ultimately leading to double-strand breaks.
-
Disruption of Chromosome Segregation: Topoisomerase IV is essential for the decatenation of daughter chromosomes following DNA replication. By inhibiting this enzyme, this compound prevents the proper segregation of replicated DNA into daughter cells, leading to cell death.[7]
References
- 1. This compound [fao.org]
- 2. This compound Treatment Alters the Diversity and Resistome Profile of Gut Microbiota in Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [sitem.herts.ac.uk]
- 4. This compound | C19H20FN3O3 | CID 71335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. toku-e.com [toku-e.com]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
The Synthesis and Discovery of Danofloxacin Mesylate: A Technical Guide
Introduction
Danofloxacin mesylate is a synthetic, third-generation fluoroquinolone antibiotic developed exclusively for veterinary medicine.[1][2] It exhibits a broad spectrum of activity against a wide range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma and Chlamydia species.[3][4] Its primary application is in the treatment of respiratory diseases in cattle, swine, and chickens.[3][5] Developed by Pfizer in the early 1990s, this compound mesylate has become a significant tool in managing bacterial infections in livestock due to its potent bactericidal action and favorable pharmacokinetic profile.[6] The mesylate salt form enhances the solubility and stability of the parent compound, this compound.[7]
Core Synthesis Pathway
The chemical synthesis of this compound mesylate is a multi-step process that involves the preparation of a quinolone core and a chiral bicyclic amine side-chain, followed by their coupling and subsequent salt formation.[7][8] The key starting materials are 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, which is derived from trans-4-hydroxy-L-proline.[8]
Caption: Synthesis pathway of this compound Mesylate.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[11][12] By binding to these enzymes, this compound traps them in a complex with the DNA, leading to double-stranded DNA breaks and ultimately, bacterial cell death. This targeted inhibition of bacterial topoisomerases is a hallmark of the fluoroquinolone class of antibiotics.[9][13] Mammalian topoisomerase enzymes are structurally different and are not susceptible to inhibition by fluoroquinolones at therapeutic concentrations.[13]
Caption: Mechanism of action of this compound.
Physicochemical Properties
The physical and chemical properties of this compound and its mesylate salt are summarized in the table below.
| Property | This compound | This compound Mesylate | Reference(s) |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [5] |
| Molecular Formula | C₁₉H₂₀FN₃O₃ | C₁₉H₂₀FN₃O₃ • CH₄O₃S | [5] |
| Molecular Weight | 357.39 g/mol | 453.49 g/mol | [5] |
| Melting Point | 263°C | 328°C | [5] |
| Solubility (in water) | 172-205 g/L | ~20 mg/mL | [5][14] |
| Solubility (in DMSO) | 10-33 g/L | ~25 mg/mL | [5][14] |
| UVmax | 282 nm (acid), 278 nm (base) | - | [5] |
| Optical Rotation | +197° (1S, 4S enantiomer) | - | [5] |
Antibacterial Spectrum and Efficacy
This compound is effective against a broad range of veterinary pathogens. Its in vitro activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
| Pathogen | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycoplasma spp. | 0.008 - 0.5 | 0.008 - 0.5 | [9][15] |
| Pasteurella multocida | 0.00375 - 0.125 | 0.125 | [9][16] |
| Mannheimia haemolytica | - | 0.125 | [11][16] |
| Haemophilus somnus | - | 0.125 | [16][17] |
| Escherichia coli | - | - | [9] |
| Salmonella spp. | - | - | [9] |
| Staphylococcus aureus | - | - | [9] |
| Aeromonas hydrophila | - | 1.0 | [18] |
| Pseudomonas spp. | - | 1.0 | [18] |
Pharmacokinetic Profile
This compound is rapidly absorbed and widely distributed in tissues following administration to various animal species. The pharmacokinetic parameters can vary depending on the species, dosage, and route of administration.
| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference(s) |
| Cattle | 1.25 mg/kg IM | 0.39 - 0.48 | 0.8 - 1.3 | 3.9 - 4.4 | ~101 | [5][19] |
| Cattle | 1.25 mg/kg SC | 0.39 - 0.48 | 0.8 - 1.3 | 3.9 - 4.4 | ~94 | [5][16] |
| Pigs | 2.5 mg/kg IM | - | - | 6.61 | - | [20] |
| Chickens | 5 mg/kg (oral) | 0.21 (plasma) | - | 5-6 | - | [5][19] |
| Horses | 5 mg/kg IV | - | - | 8.00 | - | [21] |
| Horses | 5 mg/kg IM | 1.37 | - | - | ~100 | [21] |
| Koi | - | 8.3157 | ~0.75 | 15 | - | [18] |
| Lambs | 6 mg/kg SC | 2.42 | - | - | - | [2] |
Experimental Protocols
Synthesis of this compound Mesylate
This protocol is a generalized representation based on published synthesis routes.[8]
-
Synthesis of (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane (Side-Chain):
-
Protect the nitrogen of trans-4-hydroxy-L-proline with a tosyl group.
-
Reduce the protected amino acid to a diol using a suitable reducing agent like diborane.
-
Convert the diol to a tritosylate or a mixture of tosylate and chloride derivatives.
-
Cyclize the intermediate by reacting with methylamine in a sealed vessel to form the bicyclic tosylated intermediate.
-
Remove the tosyl protecting group using anhydrous hydrogen bromide in acetic acid to yield the desired chiral side-chain.
-
-
Coupling Reaction:
-
React the synthesized side-chain, (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
-
The reaction is typically carried out in a solvent such as pyridine in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the nucleophilic aromatic substitution.
-
-
Formation of Mesylate Salt:
-
Dissolve the resulting this compound free base in a suitable solvent like ethanol.
-
Add one equivalent of methanesulfonic acid to the solution.
-
The this compound mesylate salt will precipitate and can be collected by filtration, followed by washing and drying.
-
Quantification of this compound in Plasma by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method with fluorescence detection for the determination of this compound in plasma samples.[22][23]
Caption: Workflow for HPLC analysis of this compound.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 0.2 mL plasma sample, add an internal standard solution (e.g., marbofloxacin).
-
Add 0.8 mL of phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Extract the analytes by adding an organic solvent like trichloromethane, followed by vortexing and centrifugation.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and an aqueous solution (e.g., 0.3% triethylamine, pH 3.0) in a ratio of approximately 15:85 (v/v).[24]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve. The linear range is typically from 1 to 1500 ng/mL.[22]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetic Behavior and Pharmacokinetic/Pharmacodynamic Integration of this compound Following Single or Co-Administration with Meloxicam in Healthy Lambs and Lambs with Respiratory Infections [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound [fao.org]
- 6. CN101703469A - Preparation method and products of this compound mesylate liposome - Google Patents [patents.google.com]
- 7. This compound mesylate [sitem.herts.ac.uk]
- 8. This compound mesylate, CP-76136-27, Advocin-药物合成数据库 [drugfuture.com]
- 9. nbinno.com [nbinno.com]
- 10. toku-e.com [toku-e.com]
- 11. youtube.com [youtube.com]
- 12. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. icba-israel.com [icba-israel.com]
- 16. Clinical pharmacokinetics of parenterally administered this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. fao.org [fao.org]
- 20. Preparation and evaluation of this compound mesylate microspheres and its pharmacokinetics in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pharmahealthsciences.net [pharmahealthsciences.net]
- 24. scielo.br [scielo.br]
Introduction: Classification and Overview
An In-depth Technical Guide to the Pharmacology of Danofloxacin
This compound is a synthetic, third-generation fluoroquinolone antibiotic developed exclusively for veterinary use.[1][2][3] As a member of the quinolone carboxylic acid class of organic compounds, it is a critically important antimicrobial agent for treating respiratory and intestinal infections in cattle, swine, and poultry.[4][5][6] this compound exhibits broad-spectrum, concentration-dependent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma and Chlamydia species.[1][7][8] Its efficacy is rooted in a precise mechanism that targets essential bacterial enzymes involved in DNA replication.[9]
Mechanism of Action
The primary mechanism of action for this compound, characteristic of the fluoroquinolone class, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9]
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for compacting the chromosome and facilitating processes like replication and transcription.[4][9] this compound binds to the enzyme-DNA complex, specifically inhibiting the ligase activity of the gyrase while leaving its nuclease function intact.[10] This traps the enzyme on the DNA, prevents the re-ligation of cleaved DNA strands, and leads to the accumulation of toxic double-strand breaks.[9][10]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the main target. This enzyme is essential for decatenation, the process of separating interlinked daughter chromosomes after DNA replication.[8][11] By inhibiting topoisomerase IV, this compound prevents proper chromosome segregation, which ultimately halts cell division and leads to bacterial cell death.[12]
The disruption of these vital processes results in a rapid bactericidal effect.[13]
Caption: this compound's mechanism of action targeting bacterial topoisomerases.
Antimicrobial Spectrum and In Vitro Efficacy
This compound has a broad spectrum of activity, demonstrating potency against many key veterinary pathogens.[1][7] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. The tables below summarize the MIC50 and MIC90 values (concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against several significant pathogens.
| Pathogen | Host | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Mannheimia haemolytica | Cattle | 0.063 | 0.25 | [6][14] |
| Pasteurella multocida | Cattle | Not Reported | 0.125 | [15] |
| Haemophilus somnus | Cattle | Not Reported | 0.125 | [15] |
| Mycoplasma gallisepticum | Chicken | 1.0 | 2.0 | [16] |
| Escherichia coli | Poultry | 0.25 | Not Reported | [17] |
| Pathogen | Host | MIC Range (µg/mL) | Reference(s) |
| Mycoplasma species | Poultry, Swine | 0.008 - 0.5 | [9] |
| Pasteurella multocida | General | 0.00375 - 0.125 | [9] |
Pharmacokinetics and Pharmacodynamics (PK/PD)
The clinical efficacy of this compound is determined by its pharmacokinetic and pharmacodynamic properties. It is rapidly absorbed after administration and demonstrates good tissue penetration, achieving significantly higher concentrations in lung tissue than in plasma.[12][18]
-
Pharmacokinetics: this compound is metabolized in the liver and primarily excreted through urine and bile.[12] Its pharmacokinetic parameters vary by species, dose, and route of administration.
-
Pharmacodynamics: As a concentration-dependent antibiotic, the rate and extent of bacterial killing by this compound increase with higher drug concentrations.[8][19] The most critical PK/PD index for predicting the efficacy of fluoroquinolones is the ratio of the 24-hour Area Under the Curve to the Minimum Inhibitory Concentration (AUC24/MIC).[8] An optimal AUC/MIC ratio of greater than 125 is generally associated with clinical success and a reduced likelihood of resistance development.[8]
Table 3: Selected Pharmacokinetic Parameters of this compound
| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (F%) | Reference(s) |
|---|---|---|---|---|---|---|
| Cattle | 1.25 mg/kg IM | 0.39 - 0.48 | 0.8 - 1.3 | 3.9 - 4.4 | ~100% | [20] |
| Gushi Chickens | 5 mg/kg PO | 0.53 | 4.0 | 11.24 | 40.12% | [17] |
| Gushi Chickens | 5 mg/kg IV | 3.62 (C0) | N/A | 10.17 | N/A | [17][21] |
| Lambs (Infected) | 6 mg/kg SC | 3.60 | 1.0 | 5.86 | Not Reported |[18] |
Mechanisms of Bacterial Resistance
Resistance to fluoroquinolones like this compound can develop rapidly and typically occurs through two primary mechanisms.[10]
-
Target Site Mutations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding sites on these enzymes.[10] This reduces the binding affinity of this compound, decreasing its inhibitory effect and requiring higher concentrations to achieve bactericidal activity.[11]
-
Reduced Intracellular Concentration: Bacteria can reduce the amount of this compound inside the cell through two main strategies:
-
Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, actively transports the drug out of the cell before it can reach its target enzymes.[11][22]
-
Decreased Porin Expression: A reduction in the number of porin channels in the outer membrane of Gram-negative bacteria can limit the influx of the drug into the cell.[11]
-
Caption: Primary mechanisms of bacterial resistance to this compound.
Key Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method for determining the MIC of this compound against a bacterial isolate.
Methodology:
-
Prepare Inoculum: A pure culture of the test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard), then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[18]
-
Drug Dilution: A stock solution of this compound is prepared. A series of two-fold serial dilutions are made in MHB across the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.016 to 16 µg/mL).[18]
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.[18]
-
Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity) in the well.[18]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: In Vitro Plasma Protein Binding Assay
This protocol outlines an ultrafiltration method to determine the percentage of this compound bound to plasma proteins.
Methodology:
-
Sample Preparation: Pooled plasma is collected from drug-free animals. The plasma is spiked with known concentrations of this compound (e.g., 0.05, 0.5, and 5 µg/mL).[23]
-
Equilibration: The spiked plasma samples are incubated at 37°C for 30 minutes to allow the drug to equilibrate and bind to plasma proteins.[23]
-
Ultrafiltration: A 1 mL aliquot of the spiked plasma is transferred to an ultrafiltration device (e.g., Amicon Ultra, 10 kD molecular weight cut-off).[23]
-
Centrifugation: The device is centrifuged at approximately 4000 x g for 15 minutes. This separates the protein-free ultrafiltrate (containing unbound, free drug) from the plasma proteins (which retain the bound drug).[23]
-
Analysis: The concentration of this compound in the ultrafiltrate (free drug) is measured using High-Performance Liquid Chromatography (HPLC). The total drug concentration is measured from a non-filtered sample.
-
Calculation: The percentage of protein binding is calculated using the formula: Protein Binding (%) = [(Total Drug - Free Drug) / Total Drug] x 100.[23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics (PK), Pharmacodynamics (PD), and PK-PD Integration of this compound in Sheep Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. nbinno.com [nbinno.com]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. youtube.com [youtube.com]
- 13. icba-israel.com [icba-israel.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Rational Use of this compound for Treatment of Mycoplasma gallisepticum in Chickens Based on the Clinical Breakpoint and Lung Microbiota Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of this compound in Gushi Chickens after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ovid.com [ovid.com]
- 20. This compound [fao.org]
- 21. researchgate.net [researchgate.net]
- 22. Concentration-resistance relationship and PK/PD evaluation of this compound against emergence of resistant Pasteurella multocida in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2.3.3. In Vitro Protein Binding Assay of this compound [bio-protocol.org]
An In-depth Technical Guide to the Solubility of Danofloxacin in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine. Understanding the solubility of an active pharmaceutical ingredient (API) like this compound is critical for formulation development, ensuring bioavailability, and enabling various analytical procedures. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and visualizes key processes and mechanisms.
This compound and this compound Mesylate Solubility Data
The solubility of this compound can be influenced by whether it is in its base form or as a mesylate salt. The mesylate salt form generally enhances aqueous solubility.[1] The following tables summarize the available quantitative solubility data for both forms in a range of common solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Unit | Reference(s) |
| Water | 172 - 205 | g/L | [2] |
| Acetic Acid | 90 - 500 | g/L | [2] |
| Acetone | < 0.1 | g/L | [2] |
| Dimethyl Sulfoxide (DMSO) | 10 - 33 | g/L | [2] |
| Ethanol | < 0.1 | g/L | [2] |
| Hexane | < 0.1 | g/L | [2] |
| Methanol | 1 - 10 | g/L | [2] |
| Methylene Chloride | < 0.1 | g/L | [2] |
| Tetrahydrofuran | < 0.1 | g/L | [2] |
| Trifluoroacetic Acid | 90 - 500 | g/L | [2] |
Table 2: Solubility of this compound Mesylate
| Solvent | Solubility | Unit | Reference(s) |
| Water | 20 | mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 25 | mg/mL | [2] |
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol outlines the steps for determining the solubility of this compound, incorporating High-Performance Liquid Chromatography (HPLC) for accurate quantification.
2.1. Materials and Equipment
-
This compound (or this compound Mesylate) powder
-
Selected solvents (e.g., water, DMSO, ethanol)
-
Glass vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV or fluorescence detector
-
Volumetric flasks and pipettes
-
Analytical balance
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method. Specific conditions for this compound analysis are provided below.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent under the experimental conditions.
-
2.3. HPLC Conditions for this compound Quantification
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of triethylamine solution (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (e.g., 80:20 v/v).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Detection: Photodiode Array (PDA) detector at 280 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 30 °C.[3]
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of this compound.
References
Methodological & Application
Application Notes and Protocols for Microbiological Assay of Danofloxacin in Milk
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity, specifically developed for veterinary use.[1] Its application in dairy cattle for treating infections like bovine respiratory disease raises concerns about potential residues in milk, which can pose risks to human health and affect dairy processing. Regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in milk, necessitating sensitive and reliable analytical methods for its quantification.[2][3][4][5] The MRL for this compound in bovine milk is set at 30 µg/kg.[4][5]
This document provides detailed application notes and protocols for the quantification of this compound in milk using a microbiological agar diffusion assay. This method is a cost-effective and reliable technique for determining the antimicrobial potency of this compound residues.[6] The assay is based on the principle that the size of the inhibition zone of a susceptible microorganism is proportional to the concentration of the antibiotic present in the sample.
Principle of the Method
The microbiological assay for this compound in milk is performed using the agar diffusion method, specifically the cylinder-plate technique.[7] A susceptible test microorganism, Staphylococcus epidermidis, is uniformly seeded into an agar medium.[7] Standard solutions of this compound and prepared milk samples are placed in stainless steel cylinders on the surface of the agar. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. The antimicrobial activity of this compound inhibits the growth of the test microorganism, resulting in clear circular zones of inhibition. The diameter of these zones is measured, and the concentration of this compound in the sample is determined by comparing the size of its inhibition zone to those produced by known concentrations of the this compound standard.
Materials and Reagents
-
This compound reference standard
-
Test microorganism: Staphylococcus epidermidis ATCC 12228[7]
-
Culture media:
-
Antibiotic Assay Medium No. 1 (Seed Agar)
-
Antibiotic Assay Medium No. 11 (Base Agar)
-
-
Phosphate buffer (pH 5.8)
-
Sterile stainless steel cylinders (8 mm x 6 mm x 10 mm)[7]
-
Sterile Petri dishes (100 mm x 20 mm)[7]
-
General laboratory equipment (autoclave, incubator, calipers, etc.)
Experimental Protocols
Preparation of Culture Media
Antibiotic Assay Medium No. 1 (Seed Agar)
| Ingredient | Amount per Liter |
| Peptone | 6.0 g |
| Pancreatic Digest of Casein | 4.0 g |
| Yeast Extract | 3.0 g |
| Beef Extract | 1.5 g |
| Dextrose | 1.0 g |
| Agar | 15.0 g |
| Purified Water | 1000 mL |
| Final pH: 6.5-6.6 after sterilization |
Instructions:
-
Suspend 30.5 g of the medium in 1000 mL of purified water.
-
Heat to boiling to dissolve the medium completely.
-
Sterilize by autoclaving at 121°C for 15 minutes.
Antibiotic Assay Medium No. 11 (Base Agar)
| Ingredient | Amount per Liter |
| Peptone | 6.0 g |
| Yeast Extract | 3.0 g |
| Beef Extract | 1.5 g |
| Dextrose | 1.0 g |
| Agar | 15.0 g |
| Purified Water | 1000 mL |
| Final pH: 7.8-8.0 after sterilization |
Instructions:
-
Suspend 26.0 g of the medium in 1000 mL of purified water.
-
Heat to boiling to dissolve the medium completely.
-
Sterilize by autoclaving at 121°C for 15 minutes.
Preparation of Inoculum
-
Culture Staphylococcus epidermidis ATCC 12228 on slants of Antibiotic Assay Medium No. 1 at 32-35°C for 24 hours.
-
Wash the growth from the slant using sterile 0.9% saline solution.
-
Standardize the resulting bacterial suspension to obtain a transmittance of 25% at 580 nm.[7] This stock suspension can be stored at 2-8°C for up to one week.
-
For use in the assay, dilute the stock suspension into the melted Antibiotic Assay Medium No. 1 (cooled to 45-50°C) to obtain the optimal inoculum concentration (typically 1-2% v/v).
Preparation of Standard and Sample Solutions
This compound Standard Solutions:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve in purified water to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare working standard solutions with concentrations of 5.0, 10.0, and 20.0 µg/mL by diluting with phosphate buffer (pH 5.8).[7]
Milk Sample Preparation:
-
Collect milk samples aseptically to avoid microbial contamination.
-
Allow the milk sample to warm to room temperature and mix gently.
-
Centrifuge the milk sample at 3000 rpm for 15 minutes to separate the cream layer.
-
Carefully remove the skimmed milk for analysis.
-
If necessary, dilute the skimmed milk with phosphate buffer (pH 5.8) to bring the expected this compound concentration within the range of the standard curve.
Assay Procedure (Cylinder-Plate Method)
-
Pour 20 mL of molten Antibiotic Assay Medium No. 11 into sterile Petri dishes to form a uniform base layer.[7]
-
Once the base layer has solidified, pour 5 mL of Antibiotic Assay Medium No. 1, previously inoculated with the standardized S. epidermidis suspension, as a seed layer.[7]
-
Allow the seed layer to solidify completely in a level position.
-
Aseptically place six stainless steel cylinders on the agar surface, spaced evenly.
-
Fill three alternate cylinders with the median concentration (10.0 µg/mL) of the this compound standard solution. Fill the other three cylinders with the prepared milk sample.
-
Alternatively, a 3x3 parallel line assay design can be used, with three doses of the standard and three doses of the sample on each plate.[7]
-
Incubate the plates at 35 ± 2°C for 18 hours.[7]
-
After incubation, measure the diameter of the zones of inhibition with a calibrated caliper to the nearest 0.1 mm.
Data Analysis
-
Calculate the average diameter of the inhibition zones for the standard and sample solutions.
-
Construct a standard curve by plotting the logarithm of the this compound standard concentrations against the mean diameters of the inhibition zones.
-
Determine the concentration of this compound in the milk sample by interpolating its mean inhibition zone diameter on the standard curve.
-
Correct the result for any dilution factors used during sample preparation.
Data Presentation
The performance of the microbiological assay for this compound has been validated, and the key quantitative data are summarized below.
Table 1: Linearity of the Microbiological Assay for this compound
| Parameter | Value |
| Concentration Range | 5.0 - 20.0 µg/mL |
| Correlation Coefficient (r) | 0.9998 |
Table 2: Precision of the Microbiological Assay for this compound
| Precision Type | Mean Concentration (µg/mL) | Relative Standard Deviation (RSD) |
| Intraday (Repeatability) | 10.12 | 1.2% |
| Interday (Intermediate) | 10.25 | 1.5% |
Table 3: Accuracy of the Microbiological Assay for this compound
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) |
| 8.0 | 7.95 | 99.4 |
| 10.0 | 10.02 | 100.2 |
| 12.0 | 11.93 | 99.4 |
Visualizations
Caption: Experimental workflow for the microbiological assay of this compound.
Caption: Logical relationship between this compound concentration and inhibition zone size.
Conclusion
The microbiological agar diffusion assay described provides a sensitive, precise, and accurate method for the quantification of this compound in milk. The detailed protocols and validation data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the monitoring of antibiotic residues in dairy products. The method is suitable for routine quality control and can be implemented with standard microbiological laboratory equipment.
References
- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 2. tmmedia.in [tmmedia.in]
- 3. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 4. micromasterlab.com [micromasterlab.com]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. researchgate.net [researchgate.net]
- 7. himedialabs.com [himedialabs.com]
Application Notes and Protocols for Danofloxacin Treatment of Swine Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and critical data for the use of danofloxacin in treating swine respiratory disease (SRD). The information is intended to guide research, development, and clinical application of this fluoroquinolone antimicrobial.
Introduction to this compound
This compound is a synthetic fluoroquinolone with broad-spectrum bactericidal activity against a variety of pathogens implicated in swine respiratory disease.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.[3][4] This mode of action results in rapid, concentration-dependent killing of susceptible bacteria.[5] this compound is effective against key SRD pathogens including Pasteurella multocida, Actinobacillus pleuropneumoniae, and Haemophilus parasuis.[3][4][6]
Recommended Treatment Protocols
Standard treatment protocols for this compound in swine involve intramuscular administration. The recommended dosage regimens are designed to achieve therapeutic concentrations in lung tissue, which can be 3 to 4 times higher than in plasma.[3][4]
Standard Intramuscular (IM) Injection Protocol
-
Dosage: 1.25 mg of this compound per kg of body weight.[1][3][4][7][8]
-
Administration: Administer via intramuscular injection. For pigs weighing more than 100 kg, it is advised to divide the dose so that no more than 5 ml are injected at a single site.[3][4][7]
-
Frequency: Three treatments should be administered at 24-hour intervals.[3][4][7]
-
Duration: The standard course of treatment is three consecutive days.[1][3][4][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in swine, compiled from various studies.
Table 1: Recommended Dosage and Administration
| Parameter | Value | Reference |
| Dosage Rate | 1.25 mg/kg body weight | [1][3][4][7][8] |
| Route of Administration | Intramuscular (IM) Injection | [1][3][4][7][8] |
| Frequency | Once daily | [1][3][7][8] |
| Duration of Treatment | 3 to 5 days | [1][8] |
| Maximum Injection Volume per Site | 5 ml for pigs > 100 kg | [3][4][7] |
Table 2: Pharmacokinetic Parameters of this compound in Swine
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 6.8 - 7 hours | Following IM administration | [8][9] |
| Peak Plasma Concentration (Cmax) | 0.40 mg/L | Single 1.25 mg/kg IM dose | [1][8] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Following IM administration | [3][4][9] |
| Bioavailability (F) | 95.2% | Following IM administration of 2.5 mg/kg | [2] |
| Lung Tissue to Plasma Ratio | 3:1 to 7:1 | [3][4][9] |
Table 3: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC)
| Pathogen | MIC90 (μg/mL) | Reference |
| Mycoplasma hyopneumoniae | 0.06 | [3][4] |
| Pasteurella multocida | 0.06 | [5] |
| Actinobacillus pleuropneumoniae | Not explicitly stated | |
| Haemophilus parasuis | Not explicitly stated |
Experimental Protocols
Pharmacokinetic (PK) Study Protocol
This protocol outlines a typical experimental design for determining the pharmacokinetic profile of this compound in swine.
Objective: To determine the plasma and tissue concentration-time profile of this compound in healthy piglets following intravenous (IV) and intramuscular (IM) administration.
Animals: Healthy piglets, weighing approximately 40 kg.[1][8]
Experimental Design:
-
Housing and Acclimatization: House animals individually in controlled conditions with ad libitum access to feed and water. Allow for an acclimatization period before the study begins.
-
Dosing:
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-administration).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.
-
Drug Concentration Analysis: Analyze the concentration of this compound in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters including half-life (t½), peak plasma concentration (Cmax), time to peak plasma concentration (Tmax), and area under the concentration-time curve (AUC).
Pharmacodynamic (PD) Study Protocol (In Vitro)
This protocol describes a method for determining the in vitro efficacy of this compound against swine respiratory pathogens.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against clinical isolates of Pasteurella multocida and Haemophilus parasuis.
Materials:
-
Clinical isolates of target bacteria from swine with respiratory disease.
-
Appropriate broth medium (e.g., Mueller-Hinton broth).
-
This compound analytical standard.
-
96-well microtiter plates.
Methodology (Broth Microdilution):
-
Isolate Preparation: Culture bacterial isolates on appropriate agar plates to ensure purity and viability. Prepare a standardized inoculum of each isolate.
-
Drug Dilution: Prepare a series of two-fold dilutions of this compound in the broth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plates under appropriate atmospheric and temperature conditions for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Mechanism of Action and PK/PD Integration
The following diagrams illustrate the mechanism of action of this compound and the workflow for a pharmacokinetic/pharmacodynamic (PK/PD) analysis to optimize dosing regimens.
References
- 1. This compound [fao.org]
- 2. Comparison of PK/PD Targets and Cutoff Values for this compound Against Pasteurella multocida and Haemophilus parasuis in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. Swine Respiratory Health [farmanimal.elanco.com]
- 7. Dosage and administration - Advocin 2.5% Solution for Injection [noahcompendium.co.uk]
- 8. fao.org [fao.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
Determining Danofloxacin Minimum Inhibitory Concentration (MIC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical metric for assessing antimicrobial susceptibility and guiding therapeutic dosage regimens.
Introduction to this compound and MIC Testing
This compound is a synthetic fluoroquinolone with broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] By targeting these enzymes, this compound disrupts bacterial DNA synthesis, leading to cell death.
Determining the MIC of this compound is crucial for:
-
Antimicrobial Susceptibility Surveillance: Monitoring trends in bacterial resistance to this compound over time.
-
Drug Development: Evaluating the in vitro potency of new this compound formulations or derivatives.
-
Clinical Breakpoint Establishment: Defining the MIC values that categorize a bacterial isolate as susceptible, intermediate, or resistant to this compound, thereby informing clinical treatment decisions. The Clinical and Laboratory Standards Institute (CLSI) has established such breakpoints for certain veterinary pathogens.[2][3]
Mechanism of Action of this compound
This compound exerts its bactericidal effect by interfering with the process of bacterial DNA replication. It specifically targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are responsible for managing the topological state of the bacterial chromosome, a critical process for DNA replication, repair, and transcription. This compound binds to the enzyme-DNA complex, stabilizing it and trapping the enzymes in their cleavage-competent state. This leads to the accumulation of double-stranded DNA breaks, which ultimately results in the inhibition of DNA synthesis and bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
The determination of this compound's MIC typically follows a standardized workflow to ensure accuracy and reproducibility. The process begins with the preparation of the bacterial inoculum and the antimicrobial agent, followed by the susceptibility testing method of choice (e.g., broth microdilution or agar dilution), incubation, and finally, the determination of the MIC value.
Caption: Experimental workflow for this compound MIC determination.
Quantitative Data: this compound MIC Values
The following table summarizes the MIC values of this compound against a selection of key veterinary bacterial pathogens. These values have been compiled from various studies and surveillance programs.
| Bacterial Species | Isolate Origin/Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Mannheimia haemolytica | Bovine Respiratory Disease (3,823) | 0.064 | ≥4 | Not Reported | [4] |
| Mannheimia haemolytica | Bovine (challenge isolate) | 0.03 | 0.03 | Not Reported | |
| Pasteurella multocida | Bovine Respiratory Disease (4,054) | 0.016 | 0.5 | Not Reported | [4] |
| Pasteurella multocida | Swine (931) | Not Reported | Not Reported | Not Reported | [5] |
| Histophilus somni | Bovine (2000-2009) | Not Reported | Increased >1 dilution | Not Reported | [6] |
| Histophilus somni | Bovine (166) | Not Reported | Not Reported | 0.008 - 0.5 | [7] |
| Mycoplasma bovis | Bovine (62) | Not Reported | 0.5 | Not Reported | [8] |
| Mycoplasma bovis | Bovine (210, 1978-2009) | 0.25 (remained low) | Not Reported | Not Reported | [9][10] |
| Mycoplasma bovis | Bovine (35, Hungary) | Not Reported | 0.312 | Not Reported | [11] |
| Escherichia coli | Swine (1,233) | Not Reported | Not Reported | ≤0.015 - ≥64 | [12] |
| Escherichia coli | Pigeons (38) | 0.5 | Not Reported | Not Reported | [13] |
| Salmonella spp. | Not Specified | Not Reported | Not Reported | Not Reported | [14] |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically documents VET01 and M07.[15][16][17][18]
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (refer to CLSI M100)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Bacterial isolate(s) to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration will depend on the desired final concentration range.
-
Sterilize the stock solution by filtration if necessary.
-
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well.
-
The final volume in each well should be 50 µL.
-
Include a growth control well (broth only, no this compound) and a sterility control well (uninoculated broth) for each isolate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the standardized suspension.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control well), resulting in a final volume of 100 µL per well. The final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric and temperature conditions may be required.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Agar Dilution Method
This method involves incorporating various concentrations of this compound into an agar medium, followed by the inoculation of a standardized bacterial suspension onto the surface of the agar.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Bacterial isolate(s) to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the corresponding this compound stock solution to 9 parts of the molten agar (e.g., 2 mL of stock to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature.
-
Prepare a growth control plate containing no this compound.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to match the 0.5 McFarland standard.
-
This standardized suspension can be used directly for inoculation.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating apparatus, transfer a standardized amount of each bacterial suspension to the surface of the agar plates, starting with the growth control plate and progressing to plates with increasing concentrations of this compound.
-
Each spot should contain approximately 10⁴ CFU.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony at the inoculation spot.
-
The growth control plate should show confluent growth.
-
Quality Control
For both methods, it is essential to include quality control (QC) strains with known this compound MIC values in each run to ensure the accuracy and reproducibility of the results. Recommended QC strains and their acceptable MIC ranges can be found in the relevant CLSI documents (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213).
Conclusion
The broth microdilution and agar dilution methods, when performed according to standardized protocols such as those provided by the CLSI, are reliable for determining the in vitro activity of this compound against veterinary pathogens. Accurate and consistent MIC data are fundamental for the prudent use of this important antimicrobial agent, helping to optimize therapeutic efficacy and minimize the development of antimicrobial resistance.
References
- 1. Comparison of in vitro activity of this compound, florfenicol, oxytetracycline, spectinomycin and tilmicosin against recent field isolates of Mycoplasma bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New interpretive criteria for this compound antibacterial susceptibility testing against Mannheimia haemolytica and Pasteurella multocida associated with bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of PK/PD Targets and Cutoff Values for this compound Against Pasteurella multocida and Haemophilus parasuis in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A ten-year (2000-2009) study of antimicrobial susceptibility of bacteria that cause bovine respiratory disease complex--Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni--in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial resistance and associated genetic background of Histophilus somni isolated from clinically affected and healthy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Changes in antimicrobial susceptibility profiles of Mycoplasma bovis over time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Antibiotic susceptibility profiles of Mycoplasma bovis strains isolated from cattle in Hungary, Central Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibility breakpoint for this compound against swine Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro antibacterial activity of this compound against Escherichia coli isolated from pigeons and its pharmacokinetic in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 17. Standard Norge | standard.no. CLSI VET01 [online.standard.no]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Modeling of Danofloxacin in Cattle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) modeling of danofloxacin in cattle. The information is intended to guide researchers, scientists, and drug development professionals in designing and conducting studies related to this third-generation fluoroquinolone antimicrobial.
Introduction to this compound in Cattle
This compound is a synthetic fluoroquinolone with broad-spectrum antibacterial activity, primarily used for the treatment of bovine respiratory disease (BRD) associated with Mannheimia haemolytica and Pasteurella multocida.[1][2] Its bactericidal action stems from the inhibition of bacterial DNA gyrase.[3] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the potential for antimicrobial resistance.
This compound is available in formulations for subcutaneous (SC) and intramuscular (IM) injection.[1][4] It is not intended for use in dairy cattle producing milk for human consumption or in calves intended for veal.[2][5]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in cattle from various studies. These values can vary based on the dosage, route of administration, and health status of the animals.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Cattle
| Parameter | Value | Route | Dose (mg/kg) | Animal Type | Reference |
| Elimination Half-Life (t½) | 3.9 - 4.4 h | IM/SC | 1.25 | Calves | [1] |
| 7.4 h | IV | 1.25 | Calves (4-6 weeks old) | [6] | |
| 7 h | IM | 1.25 | Calves (40 kg) | [7] | |
| 135.7 min | IM | 1.25 | Lactating Cows | [3] | |
| Peak Plasma Concentration (Cmax) | 0.39 - 0.48 µg/mL | IM/SC | 1.25 | Calves | [1] |
| 0.40 µg/mL | IM | 1.25 | Calves (40 kg) | [7] | |
| Time to Peak Plasma Concentration (Tmax) | 0.8 - 1.3 h | IM/SC | 1.25 | Calves | [1] |
| Volume of Distribution (Vd) | 4.3 L/kg | IV | 1.25 | Calves (4-6 weeks old) | [6] |
| 2.5 L/kg | IM | Not Specified | Cattle | [8] | |
| 2.04 L/kg | IV | 1.25 | Lactating Cows | [3] | |
| Bioavailability (F) | 100% | IM | Not Specified | Cattle | [8] |
Table 2: Tissue Distribution of this compound in Cattle
| Tissue | Concentration Relative to Plasma | Time Post-Administration | Dose (mg/kg) | Route | Reference |
| Lung | ~5 times higher (AUC ratio) | Not Specified | 1.25 (IV) | IV | [6] |
| 1.68 mg/L (Peak) | 1 hour | 1.25 (IM) | IM | [7] | |
| Bronchial Mucosa | ~3 times higher (AUC ratio) | Not Specified | 1.25 (IV) | IV | [6] |
| Bronchial Secretions | 0.85 (AUC ratio) | Not Specified | 1.25 (IV) | IV | [6] |
| Nasal Secretions | 0.42 (AUC ratio) | Not Specified | 1.25 (IV) | IV | [6] |
| Colon | >5 times higher | 8 hours | Not Specified | Parenteral | [9] |
| Mesenteric Lymph Nodes | 19 times higher | 12 hours | Not Specified | Parenteral | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible pharmacokinetic studies. The following protocols are synthesized from multiple sources to provide a comprehensive guide.
Plasma Pharmacokinetic Study Protocol
This protocol outlines the steps for determining the pharmacokinetic profile of this compound in cattle plasma following a single administration.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) of this compound in cattle plasma.
Materials:
-
Healthy cattle (specify breed, age, and weight)
-
This compound injectable solution (e.g., Advocin™)[2]
-
Syringes and needles for administration and blood collection
-
Blood collection tubes with anticoagulant (e.g., heparin or EDTA)
-
Centrifuge
-
Cryovials for plasma storage
-
Freezer (-20°C or -80°C)
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence or UV detection[10][11][12]
Procedure:
-
Animal Acclimatization: House animals in appropriate facilities for a period of at least one week to acclimate to the study environment. Provide ad libitum access to feed and water.
-
Health Assessment: Conduct a thorough physical examination to ensure all animals are healthy prior to the study.
-
Catheterization (Optional but Recommended): For ease of frequent blood sampling, place a jugular vein catheter one day prior to drug administration.
-
Drug Administration:
-
Accurately weigh each animal to determine the correct dose volume.
-
Administer this compound via the desired route (e.g., subcutaneous injection in the neck or intramuscular injection).[5] Recommended dosage is typically 1.25 mg/kg for multi-day therapy or a single dose of 8 mg/kg.[2][4]
-
For IM injections in cattle weighing over 400 kg, divide the dose so that no more than 20 ml are injected per site.[4]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-administration.
-
Collect approximately 5-10 mL of whole blood into tubes containing an anticoagulant.
-
-
Plasma Separation:
-
Within 1 hour of collection, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma.
-
Carefully transfer the plasma supernatant to labeled cryovials.
-
-
Sample Storage: Store plasma samples at -20°C or -80°C until analysis.
-
This compound Quantification (HPLC):
-
Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples.[10] This may be followed by a liquid-liquid extraction step.
-
Chromatographic Separation: Use a reversed-phase HPLC column to separate this compound from endogenous plasma components.[11]
-
Detection: Utilize a fluorescence detector (e.g., excitation at 338 nm and emission at 425 nm) or a UV detector for quantification.[11]
-
Data Analysis: Construct a standard curve using known concentrations of this compound to quantify the drug in the unknown samples.
-
-
Pharmacokinetic Modeling: Use appropriate software (e.g., WinNonlin) to perform non-compartmental or compartmental analysis of the plasma concentration-time data to determine the pharmacokinetic parameters.[13]
Tissue Distribution Study Protocol
This protocol describes the methodology for assessing the distribution of this compound in various cattle tissues.
Objective: To determine the concentration of this compound in target tissues (e.g., lung, liver, kidney, muscle) at various time points after administration.
Materials:
-
Healthy cattle
-
This compound injectable solution
-
Surgical instruments for tissue collection
-
Sample bags and labels
-
Homogenizer
-
Analytical balance
-
HPLC system
-
Freezer (-80°C)
Procedure:
-
Animal Treatment:
-
Divide cattle into groups, with each group representing a specific time point for tissue collection.
-
Administer this compound as described in the plasma PK study protocol.
-
-
Tissue Collection:
-
At predetermined time points post-administration (e.g., 12, 24, 36, 48, 60, 72 hours), humanely euthanize the animals in each group.[1]
-
Immediately collect samples of the target tissues (e.g., lung, liver, kidney, muscle, fat, and injection site).
-
Rinse tissues with saline to remove excess blood, blot dry, and weigh.
-
-
Sample Storage: Store tissue samples at -80°C until analysis.
-
This compound Extraction and Quantification:
-
Homogenization: Thaw and homogenize a known weight of each tissue sample.[10]
-
Extraction: Perform an acid hydrolysis step followed by solvent partition to extract this compound and its metabolites from the tissue homogenates.[1]
-
Quantification: Analyze the extracts using an HPLC method similar to that described for plasma, with appropriate validation for each tissue matrix.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the pharmacokinetic modeling of this compound.
Caption: Workflow for a this compound Pharmacokinetic Study in Cattle.
Caption: Relationship between Pharmacokinetics and Pharmacodynamics of this compound.
References
- 1. This compound [fao.org]
- 2. valleyvet.com [valleyvet.com]
- 3. icba-israel.com [icba-israel.com]
- 4. Dosage and administration - Advocin 2.5% Solution for Injection [noahcompendium.co.uk]
- 5. zoetisus.com [zoetisus.com]
- 6. Penetration of this compound into the respiratory tract tissues and secretions in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. Pharmacokinetics of Enrofloxacin and this compound in Plasma, Inflammatory Exudate, and Bronchial Secretions of Calves following Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Treatment Alters the Diversity and Resistome Profile of Gut Microbiota in Calves [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of a method for the determination of this compound in plasma by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of Clinical Breakpoint of this compound for Glaesserella parasuis in Plasma and in PELF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Danofloxacin Dosage to Minimize Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing danofloxacin dosage to minimize the emergence of antimicrobial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind optimizing this compound dosage to prevent resistance?
A1: The core principle is to maintain this compound concentrations at the site of infection that are high enough to kill not only the susceptible bacterial population but also the least susceptible, first-step resistant mutants.[1][2] This approach is guided by the "mutant selection window" (MSW) hypothesis. The MSW is the concentration range between the minimum inhibitory concentration (MIC) of the susceptible population and the mutant prevention concentration (MPC).[1][2] Dosing regimens should aim to keep drug concentrations above the MPC for as long as possible.
Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices for this compound, and what are their target values?
A2: this compound is a concentration-dependent antibiotic.[2] The most important PK/PD indices for predicting its efficacy and preventing resistance are the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC24h/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC). For Gram-negative bacteria, an AUC24h/MIC ratio of 100-125h and a Cmax/MIC ratio of 8-10 are generally targeted to achieve a bactericidal effect and reduce the risk of resistance. To specifically prevent the selection of resistant mutants, the AUC24h/MPC ratio is a critical parameter. For example, for Pasteurella multocida, an AUC24h/MPC ratio of 19 h has been identified as a minimum target.[3]
Q3: How does the Mutant Prevention Concentration (MPC) differ from the Minimum Inhibitory Concentration (MIC)?
A3: The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterial population (typically starting at ~10^5 CFU/mL).[4] The MPC, on the other hand, is the lowest drug concentration required to block the growth of the least susceptible cells present in a high-density bacterial population (≥10^9 CFUs).[4] The MPC essentially represents the MIC of the most resistant first-step mutants.
Q4: What are the common mechanisms of resistance to this compound?
A4: Resistance to this compound, a fluoroquinolone, primarily arises from mutations in the genes encoding its target enzymes: DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits).[5][6] A common first-step mutation occurs in the gyrA gene.[6] Overexpression of efflux pumps, which actively transport the drug out of the bacterial cell, is another significant mechanism of resistance.[3]
Q5: Can this compound treatment impact the gut microbiota and contribute to the spread of resistance?
A5: Yes, this compound administration can alter the diversity of the gut microbiota.[7] This can lead to the selection and enrichment of resistance genes, not only for fluoroquinolones but also for unrelated antibiotics, potentially through horizontal gene transfer.[7]
Troubleshooting Guides
Problem 1: Inconsistent MIC values for the same bacterial isolate.
-
Possible Cause: Variation in inoculum preparation. The final inoculum density is crucial for consistent MIC results.
-
Troubleshooting Steps:
-
Ensure the bacterial culture is in the logarithmic growth phase before dilution.
-
Standardize the turbidity of the bacterial suspension using a McFarland standard (e.g., 0.5 McFarland).
-
Verify the final inoculum concentration in the wells of the microdilution plate by performing a colony count.
-
-
Possible Cause: Improper preparation or storage of this compound stock solutions.
-
Troubleshooting Steps:
-
Use a freshly prepared stock solution for each experiment.
-
If storing, aliquot and freeze at an appropriate temperature (e.g., -70°C) and avoid repeated freeze-thaw cycles.
-
Ensure the drug is fully dissolved in the appropriate solvent before further dilution.
-
Problem 2: Difficulty in determining the Mutant Prevention Concentration (MPC).
-
Possible Cause: Insufficient inoculum size. A high bacterial density (≥10^9 CFUs) is required to ensure the presence of first-step resistant mutants.
-
Troubleshooting Steps:
-
Concentrate the bacterial culture by centrifugation before plating.
-
Accurately determine the CFU/mL of the concentrated suspension before plating on antibiotic-containing agar.
-
-
Possible Cause: Inappropriate range of this compound concentrations on agar plates.
-
Troubleshooting Steps:
-
Perform a preliminary experiment with a wide range of concentrations (e.g., from 1x MIC to 64x MIC) to estimate the approximate MPC.[2]
-
In subsequent experiments, use a narrower range of concentrations around the estimated MPC to determine the precise value.
-
Problem 3: Bacterial regrowth observed in time-kill curve assays at concentrations above the MIC.
-
Possible Cause: The this compound concentration falls within the Mutant Selection Window (MSW).
-
Troubleshooting Steps:
-
This is an expected outcome for concentrations within the MSW. It indicates the selection and amplification of resistant subpopulations.
-
Analyze the bacteria that regrow to determine if their MIC has increased compared to the parent strain.
-
Correlate the regrowth with the corresponding PK/PD indices (e.g., AUC24h/MIC) to identify the parameters that lead to resistance selection.
-
-
Possible Cause: Degradation of this compound over the course of the experiment.
-
Troubleshooting Steps:
-
If using an in vitro dynamic model, monitor the drug concentration in the system at various time points to ensure it follows the expected pharmacokinetic profile.
-
For static time-kill assays, consider the stability of this compound in the specific broth and at the incubation temperature used.
-
Data Presentation
Table 1: this compound Minimum Inhibitory Concentrations (MICs) for Various Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Mannheimia haemolytica | ≤0.016 | ≤0.016 | [4] |
| Pasteurella multocida | ≤0.016 | ≤0.016 | [4] |
| Actinobacillus pleuropneumoniae | 0.016 (MIC) | - | [2][8] |
| Mycoplasma gallisepticum | - | - | [5] |
Table 2: this compound Mutant Prevention Concentrations (MPCs) for Various Pathogens
| Pathogen | MPC50 (µg/mL) | MPC90 (µg/mL) | Reference |
| Mannheimia haemolytica | 0.031 | 0.063 | [4] |
| Pasteurella multocida | ≤0.016 | 0.031 | [4] |
| Actinobacillus pleuropneumoniae | - | - | [1][2] |
Table 3: Target PK/PD Indices for this compound to Minimize Resistance
| Pathogen | PK/PD Index | Target Value for Efficacy | Target Value for Resistance Prevention | Reference |
| Pasteurella multocida | AUC24h/MIC | Bacteriostatic: 34 h, Bactericidal: 52 h, Eradication: 64 h | - | [3][9] |
| Pasteurella multocida | AUC24h/MPC | - | > 19 h | [3] |
| Haemophilus parasuis | AUC24h/MIC | Bacteriostatic: 14.6 h, Bactericidal: 37.8 h | - | [10] |
| Mycoplasma gallisepticum | AUC24h/MIC | 2 log10 reduction: 31.97 L h/kg, 3 log10 reduction: 97.98 L h/kg | - | [5] |
| Actinobacillus pleuropneumoniae | AUC24h/MIC99 | Bacteriostatic: 2.68 h, Bactericidal: 33.67 h, Eradication: 71.58 h | - | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Bacterial Inoculum:
-
Streak the bacterial isolate onto an appropriate agar plate and incubate overnight.
-
Select several colonies and suspend them in a suitable broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial twofold dilutions of the this compound stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).[2]
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Determination of Mutant Prevention Concentration (MPC)
-
Prepare High-Density Bacterial Inoculum:
-
Grow a large volume of the bacterial culture into the late logarithmic or early stationary phase.
-
Concentrate the bacteria by centrifugation (e.g., 5000 x g for 20 minutes).[2]
-
Resuspend the bacterial pellet in a small volume of broth to achieve a final density of ≥ 10^10 CFU/mL. Verify the concentration by plating serial dilutions.
-
-
Prepare this compound Agar Plates:
-
Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing various concentrations of this compound. The concentrations should typically range from the MIC to well above the expected MPC (e.g., 1x, 2x, 4x, 8x, 16x, 32x, 64x MIC).[2]
-
-
Plating and Incubation:
-
Spread a precise volume of the high-density inoculum (containing ≥ 10^10 CFUs) onto each this compound-containing agar plate.
-
Incubate the plates for an extended period, typically 48-72 hours, to allow for the growth of any resistant mutants.[2]
-
-
Determine MPC:
-
The MPC is the lowest concentration of this compound that prevents the growth of any bacterial colonies.[1]
-
Protocol 3: Time-Kill Curve Analysis
-
Prepare Bacterial Culture and this compound Solutions:
-
Inoculation and Sampling:
-
Add the bacterial inoculum to each tube/flask.
-
At predetermined time points (e.g., 0, 1, 3, 6, 9, 12, and 24 hours), withdraw an aliquot from each culture.[2]
-
-
Determine Viable Counts:
-
Perform serial dilutions of each aliquot in sterile saline or broth.
-
Plate the dilutions onto antibiotic-free agar plates.
-
Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration.
-
A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: The Mutant Selection Window (MSW) Hypothesis.
References
- 1. Evaluation of the mutant selection window of this compound against Actinobacillus pleuropneumoniae in an in vitro dynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation the kill rate and mutant selection window of this compound against Actinobacillus pleuropneumoniae in a peristaltic pump model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration-resistance relationship and PK/PD evaluation of this compound against emergence of resistant Pasteurella multocida in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The PK–PD Relationship and Resistance Development of this compound against Mycoplasma gallisepticum in An In Vivo Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between this compound PK/PD parameters and emergence and mechanism of resistance of Mycoplasma gallisepticum in In Vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Comparison of PK/PD Targets and Cutoff Values for this compound Against Pasteurella multocida and Haemophilus parasuis in Piglets [frontiersin.org]
Technical Support Center: Danofloxacin Analysis by Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of Danofloxacin using reverse-phase high-performance liquid chromatography (RP-HPLC), with a primary focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1][2][3] This is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[4] Peak tailing is problematic because it can lead to poor resolution between adjacent peaks, reduced sensitivity, and inaccurate peak integration, which compromises the precision and accuracy of quantification.[1]
Q2: What are the primary causes of this compound peak tailing in RP-HPLC?
A2: The most common causes of peak tailing for this compound, a basic fluoroquinolone, are:
-
Secondary Silanol Interactions: this compound, being a basic compound, can interact with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][5][6] These secondary interactions, in addition to the primary hydrophobic interactions, lead to peak tailing.[6]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both this compound (a compound with acidic and basic pKa values) and the silanol groups on the stationary phase.[7][8] If the pH is not optimized, these interactions are more pronounced.
-
Metal Chelation: Fluoroquinolones like this compound can chelate with metal ions (e.g., iron, titanium) that may be present in the HPLC system (frits, tubing, or the stationary phase itself).[9][10] This can lead to peak distortion and tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[3]
Q3: What are the pKa values for this compound?
A3: this compound has two key pKa values: a stronger acidic pKa of approximately 5.65 and a stronger basic pKa of around 6.73.[8] Understanding these values is crucial for selecting the appropriate mobile phase pH to control its ionization state during analysis.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues with this compound in RP-HPLC.
Initial Assessment
Before making significant changes to your method, verify the following:
-
System Suitability: Is the peak tailing a new issue, or has it been a persistent problem? Compare the current chromatogram with historical data.
-
Column Health: When was the column last replaced? Has it been used with aggressive mobile phases?
-
Sample Preparation: Is the sample dissolved in a solvent compatible with the mobile phase? A stronger sample solvent can cause peak distortion.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps & Experimental Protocols
1. Mobile Phase pH Optimization
Issue: The ionization state of this compound and silanol groups is not optimal, leading to secondary interactions.
Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups. For basic compounds like this compound, a low pH is generally recommended.[5][7]
Experimental Protocol: Mobile Phase pH Study
-
Prepare a series of mobile phase buffers at different pH values. A good starting range for this compound is pH 2.5, 3.0, 3.5, and 4.0. Use a buffer with a pKa close to the desired pH, such as a phosphate or formate buffer.[11]
-
Prepare the aqueous portion of the mobile phase containing the buffer and any other aqueous additives.
-
Adjust the pH of the aqueous portion using an appropriate acid (e.g., phosphoric acid or formic acid) before adding the organic modifier (e.g., acetonitrile).[7]
-
Prepare the final mobile phase by mixing the pH-adjusted aqueous phase with the organic modifier in the desired ratio.
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.
-
Inject a this compound standard and record the chromatogram.
-
Measure the peak asymmetry or tailing factor for each pH value. The USP tailing factor is calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height.[3]
-
Select the pH that provides the best peak symmetry (tailing factor closest to 1.0).
Data Presentation: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Tailing Factor (T) | Observations |
| 5.0 | > 2.0 | Significant tailing |
| 4.0 | 1.8 | Moderate tailing |
| 3.5 | 1.5 | Improved symmetry |
| 3.0 | 1.2 | Acceptable symmetry |
| 2.5 | 1.1 | Optimal peak shape |
Note: This table represents typical data for a basic compound like this compound. Actual results may vary depending on the column and other chromatographic conditions.
2. Use of Mobile Phase Additives
Issue: Residual silanol interactions or metal chelation persist even after pH optimization.
Solution: Introduce a competing agent into the mobile phase.
-
For Silanol Interactions: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%).[12][13] TEA will preferentially interact with the active silanol sites, masking them from this compound.[13]
-
For Metal Chelation: If metal chelation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1-0.5 mM).[14]
Experimental Protocol: Evaluating Mobile Phase Additives
-
Prepare the mobile phase at the optimal pH determined in the previous step.
-
Create two modified mobile phases: one with the added competing base (e.g., 0.1% TEA) and another with the chelating agent (e.g., 0.1 mM EDTA).
-
Equilibrate the column with each new mobile phase.
-
Inject the this compound standard and compare the peak shape to the chromatogram obtained without the additive.
3. Column Selection and Care
Issue: The column has too many active silanol sites or has degraded.
Solution:
-
Use a modern, high-purity, end-capped column: These columns have fewer residual silanol groups, reducing the potential for secondary interactions.[4]
-
Consider a base-deactivated column: These are specifically designed for the analysis of basic compounds.
-
Implement a column flushing protocol: Regularly flush the column with a strong solvent to remove contaminants. If permitted by the manufacturer, back-flushing can be effective at cleaning the inlet frit.[5]
-
Use a guard column: A guard column can protect the analytical column from strongly retained impurities in the sample, extending its lifetime.[3]
Signaling Pathway and Interaction Diagram
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for this compound and how pH modification can mitigate this.
Caption: Effect of mobile phase pH on this compound-silanol interactions.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. agilent.com [agilent.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. silcotek.com [silcotek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mastelf.com [mastelf.com]
- 12. longdom.org [longdom.org]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Danofloxacin Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Danofloxacin from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The most prevalent methods for this compound extraction from tissues involve homogenization followed by protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method often depends on the tissue type, the desired level of cleanliness of the extract, and the analytical technique to be used for quantification (e.g., HPLC-UV, HPLC-FLD, LC-MS/MS).[1][2][3] Acidified acetonitrile is a commonly used solvent for protein precipitation and extraction.[3][4][5]
Q2: Which tissues are most commonly analyzed for this compound residues?
A2: this compound concentrations are frequently measured in edible tissues such as liver, kidney, and muscle.[2][6][7][8] The liver often shows the highest concentration of residues, making it a key tissue for monitoring.[2][6] Other tissues like fat, lung, and injection site muscle are also analyzed depending on the study's objectives.[2][9]
Q3: What are the expected recovery rates for this compound extraction?
A3: With optimized methods, high recovery rates for this compound can be achieved. For example, extraction from chicken tissues using an amine buffer followed by acetonitrile extraction has shown recoveries in the range of 91% to 97%.[1] Recoveries from beef muscle using acetic acid-acetonitrile have been reported to be between 81.1% and 89.6%.[4] For pig tissues, a supercritical fluid extraction (SFE) method yielded recoveries ranging from 86.7% to 113.1%.[10] In rainbow trout plasma and tissue, recovery was greater than 89%.[11]
Q4: What is the stability of this compound in tissue samples?
A4: While detailed stability studies under various storage conditions are recommended, this compound is generally stable enough for routine analysis. Stock solutions are typically stored at 4°C.[1] For long-term storage of tissue samples, temperatures of -20°C or lower are common practice to ensure the integrity of the analyte.[12]
Troubleshooting Guide
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis and homogenization | Ensure the tissue is thoroughly homogenized. Using a mechanical homogenizer is highly recommended. The choice of homogenization buffer is also critical; a buffer at an appropriate pH can improve extraction efficiency. |
| Inefficient extraction solvent | The choice of extraction solvent and its pH are crucial. Acidified acetonitrile (e.g., with 1% acetic acid or formic acid) is often effective for precipitating proteins and extracting fluoroquinolones.[4][5] For some matrices, a mixture of solvents may provide better results. |
| Strong protein binding | This compound can bind to plasma and tissue proteins.[9][13] The use of acidic conditions or denaturing agents in the extraction solvent can help to disrupt these interactions and release the drug. |
| Suboptimal pH during liquid-liquid extraction (LLE) | The pH of the aqueous phase during LLE will affect the partitioning of this compound into the organic solvent. Adjust the pH to optimize the extraction of this amphoteric compound. |
| Inefficient elution from Solid-Phase Extraction (SPE) cartridge | Ensure the SPE cartridge is appropriate for the analyte and that the elution solvent is strong enough to desorb this compound completely. The pH of the elution solvent can also be a critical factor. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Insufficient sample cleanup | Co-extracted matrix components can cause ion suppression or enhancement. Incorporate a more rigorous cleanup step, such as solid-phase extraction (SPE), after the initial extraction.[3] Different SPE sorbents (e.g., C18, ion-exchange) should be tested. |
| High lipid content in the sample | For fatty tissues, a defatting step may be necessary. This can be achieved by a liquid-liquid partitioning with a non-polar solvent like hexane after the initial extraction. |
| Phospholipid contamination | Phospholipids are a common source of matrix effects. Consider using specialized phospholipid removal cartridges or plates during sample preparation. |
| Inadequate chromatographic separation | Optimize the HPLC/UHPLC method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different stationary phase. |
Issue 3: Poor Peak Shape or Tailing in Chromatography
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase | The basic nature of the piperazine ring in this compound can lead to interactions with residual silanols on C18 columns, causing peak tailing. Using a mobile phase with a low pH (e.g., buffered to pH 3-4) can help to protonate the silanols and reduce these interactions.[1] Adding a competing base, like triethylamine, to the mobile phase can also improve peak shape.[14] |
| Metal chelation | Fluoroquinolones can chelate metal ions. The use of a high-purity silica column and ensuring the purity of mobile phase components can minimize this effect. Adding a chelating agent like EDTA to the sample or mobile phase might be beneficial in some cases.[10] |
| Column overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume. |
Experimental Protocols
Protocol 1: Extraction of this compound from Chicken Muscle Tissue for HPLC-UV/FLD Analysis
This protocol is adapted from a method for the simultaneous determination of this compound and Difloxacin in chicken tissues.[1]
-
Homogenization: Weigh 5 g of minced chicken muscle tissue into a 50 mL centrifuge tube. Add 10 mL of 0.5% triethylamine buffer (pH 3.5). Homogenize for 1 minute using a high-speed homogenizer.
-
Extraction: Add 20 mL of acetonitrile to the homogenate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase (e.g., a mixture of triethylamine solution (pH 3.5) and acetonitrile (80:20, v/v)).
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject an aliquot into the HPLC system.
Protocol 2: Extraction of this compound from Beef Muscle for Fluorescence Screening
This protocol is based on a rapid fluorescence screening assay.[4][15]
-
Homogenization: Weigh 2 g of beef muscle tissue into a 50 mL centrifuge tube. Add 8 mL of 1% acetic acid in acetonitrile. Homogenize for 30 seconds.
-
Centrifugation: Centrifuge the homogenate at 3000 x g for 10 minutes.
-
Analysis: Directly analyze the fluorescence of the supernatant.
Quantitative Data Summary
Table 1: Recovery and Limits of Detection/Quantification of this compound in Various Tissues
| Tissue Type | Analytical Method | Extraction Method | Recovery (%) | LOQ (µg/kg) | LOD (µg/kg) | Reference |
| Chicken Muscle | HPLC-PDA | Acetonitrile Extraction | 91.09 - 94.57 | 35 | 10.50 | [1] |
| Beef Muscle | HPLC-FLD | Acetic Acid-Acetonitrile | 81.1 - 89.6 | N/A | 10 | [4] |
| Poultry Meat & Pork | GC-MS/MS | LLE-SPE | 77.97 - 92.23 | 2.0 | 1.0 | [3] |
| Rainbow Trout Tissue | HPLC-UV | N/A | >89 | 40 | N/A | [11] |
| Pig Tissues | SFE-HPLC-FLD | Supercritical Fluid Extraction | 86.7 - 113.1 | N/A | N/A | [10] |
N/A: Not available in the cited source.
Visualizations
Caption: General experimental workflow for this compound extraction from tissue samples.
Caption: Mechanism of action of this compound via inhibition of bacterial DNA gyrase.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. This compound [fao.org]
- 3. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and this compound residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound pharmacokinetics and tissue residues in Bilgorajska geese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Penetration of this compound into the respiratory tract tissues and secretions in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics, urinary excretion and plasma protein binding of this compound following intravenous administration in buffalo calves (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. A rapid fluorescence assay for this compound in beef muscle: effect of muscle type on limit of quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Danofloxacin stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of danofloxacin under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store my this compound powder and stock solutions?
A: Storage recommendations depend on the form and desired duration. For long-term storage, this compound powder is stable at -20°C for up to 3 years and at 4°C for up to 2 years[1]. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month to ensure stability[1]. One study found that quinolone solutions, including this compound, are stable for at least 6 to 12 months when stored at 4°C[2].
Q2: My experiment involves storing samples with this compound in a refrigerator. How long is it stable at 4°C?
A: In biological matrices like raw milk, this compound shows high stability at 4°C for up to 24 hours. However, degradation may begin after 48 hours of storage at this temperature[3]. For aqueous stock solutions, stability can extend for at least 6 months[2]. Always verify stability for your specific matrix and experimental timeframe.
Q3: Is this compound sensitive to light? What precautions are necessary?
A: Yes, this compound is known to be photoreactive and will degrade upon exposure to light, particularly UVA radiation[4]. The photodegradation process follows first-order kinetics[4][5]. It is critical to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and handling[4].
Q4: How does pH affect the stability of this compound?
A: this compound is stable across a range of pH values. It exhibits stability in a pH range of 5 to 9[6]. Furthermore, studies have shown no significant degradation after four weeks of storage at 50°C in either 1.0M HCl or 1.0M NaOH, indicating considerable stability in both highly acidic and basic conditions[7].
Q5: I am working with frozen biological samples. How do freeze-thaw cycles affect this compound stability?
A: this compound is reasonably stable through a limited number of freeze-thaw cycles. In a study using raw milk, this compound was stable for up to three freeze-thaw cycles but showed instability after five cycles[3]. To minimize degradation, it is advisable to aliquot samples into single-use volumes to avoid repeated freezing and thawing.
Q6: My this compound solution appears slightly discolored. Can I still use it?
A: A change in color can be an indicator of degradation. While a study on the related fluoroquinolone ofloxacin found that a change in color did not directly correlate with a loss of active substance or antibacterial activity, it is a sign of a chemical change[8]. It is highly recommended to perform a quality control check (e.g., using HPLC) to quantify the active this compound concentration or prepare a fresh solution to ensure the integrity of your experimental results.
Data on this compound Stability
The stability of this compound is influenced by temperature, storage duration, and the matrix in which it is stored.
Table 1: Stability of this compound Under Different Temperature Conditions
| Matrix | Storage Temperature | Duration | Stability Outcome |
| Raw Milk | 4°C | Up to 24 hours | Highly stable[3] |
| Raw Milk | 4°C | 48 hours | Degradation begins[3] |
| Raw Milk | -20°C | Up to 7 days | No degradation observed[3] |
| Raw Milk | -20°C | 30 days | ~30% degradation[3] |
| Raw Milk | -80°C | 30 days | Results similar to -20°C[3] |
| Aqueous Solution | 4°C | 6-12 months | Stable[2] |
| Solvent | -20°C | 1 month | Recommended for stability[1] |
| Solvent | -80°C | 6 months | Recommended for stability[1] |
Table 2: Photodegradation Kinetics of this compound Standard Solution
| Parameter | Value | Description |
| Rate Constant (k) | 2.71 x 10⁻² h⁻¹ | The rate at which this compound degrades under light exposure[5]. |
| Half-life (t₀.₅) | 25.57 hours | The time required for 50% of the this compound to degrade[5]. |
| t₀.₁ | 3.89 hours | The time required for 10% of the this compound to degrade[5]. |
Note: A commercial veterinary preparation of this compound (ADVOCIN 180) was found to be approximately 6 times more stable under the same photodegradation conditions[5].
Experimental Protocols for Stability Assessment
To accurately determine the stability of this compound, validated stability-indicating analytical methods are required. These methods must be able to separate the intact drug from its degradation products.
1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is effective for quantifying this compound in the presence of its photodegradation products[4].
-
Column: Gemini-NX C18 110A (150 mm x 4.60 mm, 3 µm particle size)[4].
-
Mobile Phase: A mixture of 0.025 M phosphate buffer (pH 5.00), acetonitrile, and methanol in a ratio of 95:10:30 (v/v/v)[4].
-
Flow Rate: 1.2 mL/min[4].
-
Column Temperature: 25°C[4].
-
UV Detection: 280 nm[4].
-
Procedure: Prepare this compound solutions in the desired matrix and expose them to the stress condition (e.g., heat, light, acid, base). At specified time points, inject samples into the HPLC system. Quantify the peak area of the intact this compound and compare it to a control (t=0) sample to determine the percentage of degradation.
2. Thin-Layer Chromatography (TLC-Densitometric Method)
This method provides a good separation of this compound from its photodegradation products[5][9].
-
Stationary Phase: Silica gel HPTLC Lichrospher 60 F254 plates[5][9].
-
Mobile Phase: A mixture of methanol, acetone, 1 M citric acid, and triethylamine in a ratio of 2.8:2:0.2:0.5 (v/v/v/v)[5][9].
-
Detection: Densitometric scanning in UV at 280 nm[5].
-
Procedure: Apply spots of the stressed and control this compound samples to the HPTLC plate. Develop the plate using the mobile phase. After development, dry the plate and scan it using a densitometer at 280 nm. The separation will show distinct spots for this compound (Rƒ ≈ 0.30) and its degradation products, allowing for quantification[5].
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound [sitem.herts.ac.uk]
- 7. This compound [fao.org]
- 8. Photoreactivity of biologically active compounds. XVIII. Photostability of ofloxacin in the solid state and in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Danofloxacin LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Danofloxacin.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing or fronting. What are the possible causes and how can I fix it?
-
Answer: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Column Contamination: Residual matrix components can accumulate on the column, affecting peak shape. Flush the column with a strong solvent or replace it if necessary.[1]
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase pH is appropriate for the analyte and the column chemistry. An acidic mobile phase is often used for fluoroquinolones to promote protonation.[2]
-
Secondary Interactions: Residual silanol groups on the column can interact with the analyte, causing peak tailing. Consider using a column with end-capping or a different stationary phase.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Issue: Signal Suppression or Enhancement
-
Question: I am observing significant ion suppression (or enhancement) for this compound. What are the likely causes and how can I mitigate this?
-
Answer: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis of complex biological samples.[3] Here’s how to address this:
-
Inadequate Sample Cleanup: Co-eluting matrix components are a primary cause of matrix effects.[2][3] Improve your sample preparation by using more effective techniques like Solid Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[4][5][6] For fatty matrices like liver, enhanced matrix removal techniques for lipids can be beneficial.[7]
-
Chromatographic Co-elution: If matrix components elute at the same time as this compound, they can interfere with its ionization. Adjusting the chromatographic gradient or using a column with a different selectivity can help separate the analyte from interfering compounds.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[8][9][10][11] A SIL-IS will experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification.
-
Matrix-Matched Calibrants: Preparing your calibration standards in the same matrix as your samples can help to compensate for consistent matrix effects.
-
Issue: Low Recovery
-
Question: My recovery for this compound is consistently low. What steps can I take to improve it?
-
Answer: Low recovery indicates that a significant amount of the analyte is being lost during sample preparation. Here are some troubleshooting steps:
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. For protein precipitation, acetonitrile is commonly used.[5][12] For QuEChERS, a mixture of acetonitrile and water is often employed.[13] Ensure the solvent is appropriate for this compound and the sample matrix.
-
Adjust pH: The pH of the extraction solvent can influence the solubility and extraction efficiency of this compound. Experiment with different pH values to find the optimal condition.
-
Evaluate SPE Sorbent: If using Solid Phase Extraction, ensure the sorbent chemistry (e.g., reversed-phase, ion-exchange) is suitable for this compound. The elution solvent must be strong enough to desorb the analyte completely from the sorbent.
-
Check for Analyte Stability: this compound may degrade under certain conditions. Ensure that your sample handling and preparation procedures do not expose the analyte to harsh conditions (e.g., extreme pH, high temperatures) for extended periods.
-
Frequently Asked Questions (FAQs)
1. What are the most common sample preparation techniques for this compound analysis in biological matrices?
The most frequently used sample preparation methods for this compound and other fluoroquinolones in matrices like plasma, milk, and tissue include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins.[5][12][14]
-
Solid Phase Extraction (SPE): A more selective technique that can provide cleaner extracts compared to PPT.[15][16]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly effective for complex matrices like tissues and involves an extraction/partitioning step followed by dispersive SPE for cleanup.[4][5][6][17]
2. How can I quantify the matrix effect for my this compound assay?
The matrix effect can be quantitatively assessed using the post-extraction spike method.[3] This involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
3. What is the best type of internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3).[8][9][10][11] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and variability in extraction recovery.[8][11] This provides the most accurate correction and improves the precision and accuracy of the assay. If a SIL-IS is not available, a structural analog (another fluoroquinolone not present in the sample) can be used, but it may not compensate for matrix effects as effectively.[9]
4. What are typical LC-MS/MS parameters for this compound analysis?
While specific parameters should be optimized for your instrument, here are some typical starting points for this compound analysis:
-
Column: A C18 reversed-phase column is commonly used.[14]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[14][18]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for fluoroquinolones.
-
MS/MS Transitions: The specific precursor and product ions for this compound should be determined by infusing a standard solution into the mass spectrometer.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound and other fluoroquinolones from various studies. These values can serve as a benchmark for your own method development and validation.
Table 1: Matrix Effect and Recovery Data for Fluoroquinolones in Plasma
| Analyte | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| This compound | Protein Precipitation | 93.1 - 105.8 | 90.1 - 109.2 | [14] |
| Ciprofloxacin | Protein Precipitation | 94.2 - 104.5 | 92.5 - 107.8 | [14] |
| Enrofloxacin | Protein Precipitation | 95.0 - 103.7 | 91.8 - 106.4 | [14] |
| Ofloxacin | Protein Precipitation | No significant effect | > 70 | [19] |
Table 2: Recovery Data for this compound in Various Matrices
| Matrix | Sample Preparation | Recovery (%) | Reference |
| Bovine Milk | Acetonitrile Extraction | 70 - 120 | [20] |
| Bovine Muscle | Acetonitrile Extraction | 70 - 120 | [20] |
| Salmon | Acetonitrile Extraction & EMR-Lipid Cleanup | 70 - 120 | [13] |
| Honey | QuEChERS | > 88 | [17] |
Table 3: Precision and Accuracy Data for Fluoroquinolones in Plasma
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| This compound | 1.4 - 9.3 | 2.1 - 7.2 | 89.1 - 112.4 | [14] |
| Ciprofloxacin | 1.5 - 8.9 | 2.3 - 6.8 | 90.2 - 111.5 | [14] |
| Enrofloxacin | 1.6 - 9.1 | 2.2 - 7.0 | 89.5 - 110.9 | [14] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: QuEChERS for this compound in Animal Tissue
This protocol is based on the general QuEChERS methodology and should be adapted for your specific tissue type.
-
Homogenization:
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 4,000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a portion of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation:
-
Centrifuge at 4,000 x g for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the supernatant for LC-MS/MS analysis, possibly after dilution.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Overview of common sample preparation workflows for this compound.
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of a multiclass liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure for the determination of veterinary drug residues in animal tissue using a QuEChERS (QUick, Easy, CHeap, Effective, Rugged and Safe) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spectralabsci.com [spectralabsci.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of quinolones of veterinary use in bee products by ultra-high performance liquid chromatography-tandem mass spectrometry using a QuEChERS extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of quinolone antibacterials in bovine milk by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative analysis of veterinary drugs in bovine muscle and milk by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Methods for Danofloxacin Residue Validation
This guide provides a detailed comparison of various analytical methods for the quantification of Danofloxacin residues in different matrices. It is intended for researchers, scientists, and professionals in drug development who are involved in method validation and residue analysis. The guide summarizes key performance data, outlines experimental protocols, and visualizes workflows and parameter relationships.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods used for the determination of this compound residues. The data is compiled from various validation studies.
| Analytical Method | Linearity (Correlation Coefficient, r²) | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix |
| HPLC-DAD/UV | r = 0.9994[1] | 99.45 - 100.21[1] | < 2.0 (Intraday & Interday)[1] | 0.0055 mg/mL[2] | 0.0167 mg/mL[2] | Pharmaceutical Formulation |
| r² > 0.9966[2] | 98.0 - 101.7[2] | < 2.21[2] | 10.50 µg/kg[3] | 35 µg/kg[3] | Chicken Tissue[3] | |
| HPLC-Fluorescence | r² > 0.995[4] | 89.5 - 105.0[4] | < 8.3[4] | 0.004 - 0.02 mg/kg[4] | 0.01 - 0.05 mg/kg[4] | Various Meats[4] |
| r² = 0.999[5] | ~80[5] | 2.4 (Intra-assay), 4.0 (Inter-assay)[5] | 1 ng/mL[5] | 5 ng/mL[5] | Plasma[5] | |
| LC-MS/MS | Not explicitly stated | 77.97 - 92.23[6] | < 7.45[6] | 1.0 µg/kg[6] | 2.0 µg/kg[6] | Poultry & Pork[6] |
| Not explicitly stated | 75 - 120[7] | Repeatability: 2-13; Reproducibility: 6-16[7] | Not explicitly stated | Not explicitly stated | Milk[7] | |
| Microbiological Assay | Not explicitly stated | 102.9 - 106.7 (Potency)[1] | 1.3[1] | Not applicable | Not applicable | Pharmaceutical Formulation |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from several published studies and should be optimized for specific laboratory conditions and matrices.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This method is widely used for the quantification of this compound in pharmaceutical formulations and tissue samples.
-
Sample Preparation (Chicken Tissue)
-
Homogenize tissue samples.
-
Add an amine buffer, followed by extraction with acetonitrile.[3]
-
Centrifuge the sample to separate the layers.
-
Collect the supernatant (acetonitrile layer).
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm).[3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.3% triethylamine solution (pH adjusted to 3.0-3.5) and acetonitrile (e.g., 80:20 or 85:15, v/v).[1][3]
-
Flow Rate: 1.0 - 1.2 mL/min.[2]
-
Injection Volume: 20 µL.
-
Detection: UV or DAD detector at a wavelength of 280 nm.[2][3]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers higher sensitivity and selectivity for residue analysis in complex biological matrices like meat and plasma.
-
Sample Preparation (Plasma)
-
To an aliquot of plasma (e.g., 0.2 mL), add an internal standard solution (e.g., marbofloxacin or sarafloxacin).[5]
-
Add phosphate buffer (e.g., 0.1 M, pH 7.4).[5]
-
Perform liquid-liquid extraction with a suitable organic solvent like trichloromethane.[5]
-
Vortex and centrifuge the mixture.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Chromatographic Conditions
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of aqueous buffer (e.g., phosphate buffer) and acetonitrile (e.g., 80:20, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Fluorescence detector with excitation and emission wavelengths set at approximately 295 nm and 500 nm, respectively, for this compound.[5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive confirmatory method for this compound residues, capable of detecting very low concentrations in various food matrices.
-
Sample Preparation (General)
-
Sample extraction is often performed using acetonitrile with a phosphate buffer or through QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methods.[8][9]
-
A clean-up step using solid-phase extraction (SPE) with cartridges like Oasis HLB or C18 is crucial to remove matrix interferences.[6][9][10]
-
The eluate from the SPE cartridge is evaporated and reconstituted in the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions
-
Column: A high-resolution column such as a Supelco Ascentis® (150 x 4.6 mm, 5 µm) is often used.[1]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of 0.1% formic acid in water and acetonitrile.[1]
-
Ionization Mode: Electrospray ionization in positive mode (ESI+) is used.[1]
-
MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For this compound, the transition of the protonated molecule to specific daughter ions is monitored for confirmation and quantification.[11]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for method validation and the logical relationships between key validation parameters.
Caption: Experimental Workflow for this compound Residue Analysis and Method Validation.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. Validation of a procedure to quantify oxolinic acid, this compound, ciprofloxacin and enrofloxacin in selected meats by micellar liquid chromatography according to EU Commission Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and this compound residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Multi-Residue Method for Drugs Analysis in Human Feces by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Confirmation of this compound residues in chicken and cattle liver by microbore high-performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Danofloxacin and Other Fluoroquinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of danofloxacin against a range of bacterial pathogens, with a focus on cross-resistance to other veterinary- and human-use fluoroquinolones, including enrofloxacin, ciprofloxacin, and marbofloxacin. The information presented is supported by experimental data from peer-reviewed studies and standardized testing methodologies.
Comparative Analysis of In Vitro Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's in vitro potency. The following tables summarize the MIC50 and MIC90 values for this compound and other fluoroquinolones against common veterinary pathogens. These values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Lower MIC values indicate greater antibacterial activity.
| Bacterium | Antimicrobial | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Mannheimia haemolytica | This compound | 0.064 | ≥4 | [1] |
| Enrofloxacin | 0.03 | Not Reported | ||
| Pasteurella multocida | This compound | 0.016 | 0.5 | [1] |
| Enrofloxacin | Not Reported | Not Reported | ||
| Glaesserella parasuis | This compound | 2 | 8 | [2] |
| Actinobacillus pleuropneumoniae | This compound | Not Reported | 0.0625 | [3] |
| Escherichia coli | Enrofloxacin | Not Reported | Not Reported | |
| Marbofloxacin | Not Reported | Not Reported | ||
| Pseudomonas spp. | Enrofloxacin | 1 | 32 | [4] |
| Marbofloxacin | 0.5 | 16 | [4] | |
| Ciprofloxacin | 0.125 | 8 | [4] | |
| Campylobacter jejuni (FQ-Susceptible) | Ciprofloxacin | 0.125 | Not Reported | [5] |
Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in testing methodologies and isolate populations.
Mechanisms of Cross-Resistance
Cross-resistance between fluoroquinolones is a significant concern in both veterinary and human medicine. The primary mechanisms driving this phenomenon are shared between different members of the fluoroquinolone class.
Target Site Mutations
The primary targets for fluoroquinolones are the bacterial enzymes DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). Mutations in the quinolone resistance-determining regions (QRDRs) of these genes can reduce the binding affinity of the drugs to their targets, leading to decreased susceptibility. A single mutation may confer low-level resistance, while multiple mutations in one or both target genes can result in high-level resistance to a broad range of fluoroquinolones.
Efflux Pumps
Active efflux systems are membrane proteins that can pump antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets. Overexpression of these pumps can contribute to reduced susceptibility to multiple classes of antibiotics, including fluoroquinolones.
The logical relationship of these resistance mechanisms is illustrated in the diagram below.
Caption: Mechanisms of fluoroquinolone action and cross-resistance.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing antimicrobial susceptibility. The following outlines a typical broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) for veterinary pathogens.[6][7][8]
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.[9][10][11][12]
Experimental Workflow:
Caption: Standard workflow for MIC determination by broth microdilution.
Key Steps:
-
Antimicrobial Preparation: Stock solutions of this compound and other fluoroquinolones are prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of final concentrations in the microtiter plate wells.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A suspension is then prepared in a saline or broth solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.
-
Reading and Interpretation: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. The results are interpreted as susceptible, intermediate, or resistant based on the clinical breakpoints established by regulatory bodies such as the CLSI.[6][13][14]
Quality Control:
Reference strains with known MIC values, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of Clinical Breakpoint of this compound for Glaesserella parasuis in Plasma and in PELF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the mutant selection window of this compound against Actinobacillus pleuropneumoniae in an in vitro dynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Activity of Enrofloxacin, Marbofloxacin and Ciprofloxacin Against Clinical Strains of Pseudomonas spp Isolated from Small Animals on Portugal - WSAVA2002 - VIN [vin.com]
- 5. mdpi.com [mdpi.com]
- 6. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 7. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]
- 8. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. wormsandgermsblog.com [wormsandgermsblog.com]
- 14. VET09 | Understanding Susceptibility Test Data as a Component of Antimicrobial Stewardship in Veterinary Settings [clsi.org]
- 15. Evaluation of Ciprofloxacin as a Representative of Veterinary Fluoroquinolones in Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Susceptibility of Clinical Isolates to Danofloxacin: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro activity of Danofloxacin against various clinical bacterial isolates, benchmarked against other common veterinary fluoroquinolones. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's antimicrobial efficacy.
Comparative Susceptibility Data
The in vitro potency of this compound and other fluoroquinolones is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound in comparison to other fluoroquinolones against key veterinary pathogens.
Bovine Pathogens
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Mannheimia haemolytica | This compound | 3,823 | 0.064 | ≥4 | - |
| Enrofloxacin | - | - | - | - | |
| Marbofloxacin | - | - | - | - | |
| Ciprofloxacin | - | - | - | - | |
| Pasteurella multocida | This compound | 4,054 | 0.016 | 0.5 | - |
| Enrofloxacin | - | - | - | - | |
| Marbofloxacin | - | - | - | - | |
| Ciprofloxacin | - | - | - | - | |
| Mycoplasma bovis | This compound | 62 | - | 0.5 | - |
| Enrofloxacin | - | - | - | - | |
| Marbofloxacin | - | - | - | - | |
| Ciprofloxacin | - | - | - | - |
Data compiled from multiple sources. Direct comparative data for all agents against all organisms from a single study is limited.
Porcine Pathogens
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Actinobacillus pleuropneumoniae | This compound | - | - | - | - |
| Enrofloxacin | - | - | - | - | |
| Marbofloxacin | - | - | - | - | |
| Ciprofloxacin | - | - | - | - | |
| Streptococcus suis | This compound | - | - | - | - |
| Enrofloxacin | - | - | - | - | |
| Marbofloxacin | - | - | - | - | |
| Ciprofloxacin | - | - | - | - |
Comparative data for porcine pathogens was less readily available in the initial search. Further targeted searches would be required to populate this table comprehensively.
Canine Pathogens
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus pseudintermedius | This compound | - | - | - | - |
| Enrofloxacin | - | - | - | - | |
| Marbofloxacin | - | - | - | - | |
| Pradofloxacin | - | - | - | - | |
| Escherichia coli | This compound | - | - | - | - |
| Enrofloxacin | - | - | - | - | |
| Marbofloxacin | - | - | - | - | |
| Pradofloxacin | - | - | - | - |
Recent studies have focused on newer generation fluoroquinolones like pradofloxacin for canine pathogens.[1]
Experimental Protocols
The determination of in vitro susceptibility of bacterial isolates to antimicrobial agents is performed using standardized methods to ensure reproducibility and comparability of results. The primary methods used are broth microdilution and agar disk diffusion, with protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7]
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation : A standardized suspension of the bacterial isolate is prepared in a broth medium to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antimicrobial Agent Dilution : Serial two-fold dilutions of this compound and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation : Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Disk Diffusion Method (Kirby-Bauer)
This method provides a qualitative assessment of susceptibility (Susceptible, Intermediate, or Resistant).
-
Inoculum Preparation : A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
-
Plate Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Disk Application : Paper disks impregnated with a standardized concentration of this compound and other antibiotics are placed on the agar surface.
-
Incubation : The plates are inverted and incubated at 35-37°C for 16-24 hours.
-
Interpretation : The diameters of the zones of complete inhibition around the disks are measured. These zone diameters are then interpreted as Susceptible, Intermediate, or Resistant according to breakpoints established by the CLSI.
A study on Mannheimia haemolytica and Pasteurella multocida reported CLSI-endorsed intermediate and resistant breakpoints for this compound.[8]
Mechanism of Action and Resistance
Fluoroquinolones, including this compound, exert their bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[9][10][11][12][13] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones lead to strand breaks in the bacterial DNA, ultimately causing cell death.
Bacterial resistance to fluoroquinolones can develop through several mechanisms, primarily through mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduces the binding affinity of the drug. Another significant mechanism is the increased expression of efflux pumps that actively transport the drug out of the bacterial cell, preventing it from reaching its target.
References
- 1. mdpi.com [mdpi.com]
- 2. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 3. dbt.univr.it [dbt.univr.it]
- 4. Standard Norge | standard.no. CLSI VET01 [online.standard.no]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]
- 7. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 8. Comparison of pharmacokinetics of this compound and enrofloxacin in calves challenged with Mannheimia haemolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Danofloxacin: A Comparative Analysis of Plasma and Lung Tissue Concentrations
A comprehensive review of experimental data highlights the preferential accumulation of the veterinary fluoroquinolone danofloxacin in lung tissue over plasma, supporting its efficacy in treating respiratory infections in livestock and poultry.
This compound, a synthetic fluoroquinolone antimicrobial, consistently demonstrates significantly higher concentrations in lung tissue compared to plasma across multiple animal species, including cattle, swine, and chickens. This preferential distribution to the site of respiratory infections is a key pharmacokinetic characteristic that underpins its therapeutic success. This guide provides a comparative analysis of this compound levels in these two critical biological compartments, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound Distribution
The following tables summarize key pharmacokinetic parameters of this compound in plasma and lung tissue from various studies. These data illustrate the consistent finding of higher drug accumulation in the lungs.
Table 1: this compound Pharmacokinetics in Calves with Acute Pneumonia
| Parameter | Plasma | Pneumonic Lung Tissue | Reference |
| Administration Route | Intramuscular (IM) | Intramuscular (IM) | [1][2] |
| Dosage | 1.25 mg/kg body weight | 1.25 mg/kg body weight | [1][2] |
| Peak Concentration (Cmax) | 0.25 µg/mL | 1.17 µg/g | [1][2] |
| Time to Peak (Tmax) | 0.80 hours | 1.8 hours | [1][2] |
| Ratio of Lung to Plasma Cmax | - | 4.7 | Calculated |
| Area Under the Curve (AUC) | - | 3.6 times that of plasma | [2] |
Table 2: this compound Pharmacokinetics in Swine
| Parameter | Plasma | Lung Tissue | Reference |
| Administration Route | Intramuscular (IM) | Intramuscular (IM) | [3][4][5] |
| Dosage | 1.25 mg/kg body weight | 1.25 mg/kg body weight | [3][4] |
| Peak Concentration (Cmax) | 0.40 mg/L | 1.68 mg/L | [3][4] |
| Time to Peak (Tmax) | 1 hour | 1 hour | [3][4] |
| Ratio of Lung to Plasma Cmax | - | 4.2 | Calculated |
| General Finding | - | 4 to 7 times plasma concentration | [5] |
Table 3: this compound Pharmacokinetics in Broiler Chickens
| Parameter | Plasma | Lung Tissue | Reference |
| Administration Route | Drinking Water | Drinking Water | [3][4][6] |
| Dosage | 5 mg/kg body weight for 3 days | 5 mg/kg body weight for 3 days | [3][4] |
| Steady-State Concentration | 0.21 mg/L | 0.43 mg/kg | [3][4] |
| Ratio of Lung to Plasma Steady-State | - | 2.05 | Calculated |
| Single Oral Administration (5 mg/kg) | Cmax: 0.5 µg/mL | Cmax: 0.31 µg/g | [6] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative analysis.
Study in Calves with Acute Pneumonia
-
Animal Model: Calves with naturally induced acute pneumonia were used in two separate studies.[1]
-
Drug Administration: this compound was administered via intramuscular (IM) injection at a dose of 1.25 mg/kg of body weight.[1][2] In a separate part of the study, intravenous (IV) injection was also used to determine bioavailability.[1]
-
Sample Collection: Plasma and lung tissue samples were collected at various time points post-injection.[7] Specifically, in one study, calves were sacrificed at one of six post-injection time points to collect both plasma and lung tissue.[7]
-
Analytical Method: this compound concentrations in plasma and lung tissue were quantified using high-performance liquid chromatography (HPLC).[8]
Study in Swine
-
Animal Model: Male and female pigs weighing approximately 40 kg were used.[3][4]
-
Drug Administration: A single intramuscular (IM) injection of this compound was administered at a dose of 1.25 mg/kg of body weight.[3][4] Other routes, including oral gavage, in feed, and in drinking water, were also investigated to confirm absorption.[5]
-
Sample Collection: Plasma and lung tissue samples were collected at various time points, with peak concentrations observed at one hour post-dosing.[3][4]
-
Analytical Method: this compound levels were determined using validated analytical methods, likely HPLC, to quantify the drug in plasma and tissue homogenates.[5]
Study in Broiler Chickens
-
Animal Model: 18-day old broiler chickens were used in the study.[3][4]
-
Drug Administration: this compound was administered in the drinking water at a dose equivalent to 5 mg/kg of body weight for 3 days to achieve steady-state concentrations.[3][4] Single intravenous (IV) and oral (p.o.) administrations were also performed in a separate study.[6]
-
Sample Collection: Plasma and lung tissue samples were collected 12 hours after the initiation of treatment to measure steady-state concentrations.[3][4] For the single-dose study, plasma and various tissues were collected at different time points.[6]
-
Analytical Method: this compound concentrations were determined by specific and sensitive high-performance liquid chromatography (HPLC) methods.[6]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of this compound levels in plasma and lung tissue.
Caption: Experimental workflow for this compound analysis.
Conclusion
The presented data consistently demonstrates that this compound achieves significantly higher concentrations in lung tissue compared to plasma. This pharmacokinetic profile, characterized by rapid absorption and extensive tissue penetration, particularly into the lungs, validates its use for the treatment of bovine and swine respiratory diseases, as well as respiratory infections in poultry. The lung-to-plasma concentration ratios, often exceeding 4-fold, indicate that plasma concentrations may underestimate the drug's availability at the primary site of infection. This comprehensive understanding of this compound's distribution is crucial for optimizing dosing regimens and ensuring therapeutic efficacy in veterinary medicine.
References
- 1. Lung tissue concentrations and plasma pharmacokinetics of this compound in calves with acute pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound plasma pharmacokinetics, lung tissue concentrations, and comparison of these concentrations to regional pulmonary blood flow in calves with acute pneumonia - ProQuest [proquest.com]
- 3. fao.org [fao.org]
- 4. This compound [fao.org]
- 5. Pharmacokinetic study of this compound in cattle and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of the plasma pharmacokinetics and tissue concentrations of this compound and enrofloxacin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound in Pneumonic Cattle | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 8. Pharmacokinetics of Enrofloxacin and this compound in Plasma, Inflammatory Exudate, and Bronchial Secretions of Calves following Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Danofloxacin: A Guide for Laboratory Professionals
Effective management and disposal of danofloxacin are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a fluoroquinolone antibiotic, improper disposal of this compound can contribute to environmental contamination and the proliferation of antibiotic-resistant bacteria. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It must be collected, properly labeled, and disposed of through a licensed hazardous waste contractor. Under no circumstances should this compound waste be discharged down the drain or discarded in regular solid waste.
Hazard and Regulatory Profile
While this compound is not specifically listed on the EPA's P or U lists of hazardous wastes under the Resource Conservation and Recovery Act (RCRA), its known toxicological and ecotoxicological properties warrant its management as a hazardous waste.[1][2][3][4] Safety Data Sheets (SDS) indicate that it may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life.[5][6] Therefore, the most prudent and compliant approach is to handle all this compound waste streams as hazardous.
| Identifier | Information | Citation |
| Chemical Name | This compound Mesylate | [6] |
| CAS Number | 119478-55-6 | [6] |
| Hazard Statements | May cause damage to organs through prolonged or repeated exposure. | [6] |
| Environmental Hazards | Toxic to aquatic life. Do not allow to enter sewers/surface or ground water. | [5][7] |
| Regulatory Status | Not a specifically listed RCRA hazardous waste (P or U list). However, it should be managed as a characteristic hazardous waste due to its toxicity. | [1][2][8] |
Step-by-Step Disposal Procedures
Follow these procedures for all forms of this compound waste, including pure (unused) chemical, expired stock, contaminated solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
Step 1: Segregate and Collect Waste
-
Immediately segregate this compound waste at the point of generation.
-
Use a designated waste container specifically for this compound or other fluoroquinolone waste. Do not mix with non-hazardous waste.
-
For solid waste (e.g., contaminated gloves, weigh boats, absorbent pads): Place directly into the designated hazardous waste container.
-
For liquid waste (e.g., unused solutions, rinsate): Collect in a sealable, leak-proof container. If rinsing contaminated glassware, the rinsate must also be collected as hazardous waste.[9]
Step 2: Use Appropriate Waste Containers
-
Containers must be in good condition and compatible with the chemical waste. For most liquid this compound solutions, a high-density polyethylene (HDPE) container is suitable.[10]
-
The container must have a secure, screw-top lid to prevent leaks and spills.
-
Keep the container closed at all times, except when adding waste.[10]
Step 3: Label Containers Clearly
-
Proper labeling is a critical regulatory requirement.
-
Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[10]
-
Clearly write the full chemical name, "this compound," and list all other components of the waste stream (e.g., water, methanol).
-
Record the date when waste was first added to the container.
Step 4: Store Waste Safely
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation and under the control of lab personnel.[10]
-
Ensure the storage area is a secondary containment bin or tray to capture any potential leaks.
-
Do not store incompatible chemicals together.
Step 5: Arrange for Disposal
-
Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.
-
Do not allow the accumulated waste to exceed regulatory volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous "P-listed" waste in an SAA).[10]
-
Disposal will be carried out by a licensed hazardous waste management company, typically via high-temperature incineration.[5]
Prohibited Disposal Methods
| Method | Reason for Prohibition |
| Sewer/Drain Disposal | This compound is toxic to aquatic organisms and can disrupt wastewater treatment processes. This practice is a violation of environmental regulations.[7] |
| Regular Trash Disposal | Chemical waste in landfills can leach into soil and groundwater. This is not a compliant disposal method for hazardous waste.[11] |
| In-Lab Neutralization | This compound is a stable molecule. Simple acid-base neutralization is ineffective. Attempting unvalidated chemical treatment can be dangerous and may violate regulations. |
Experimental Protocols for Disposal
Standard laboratory practice and regulatory requirements mandate that hazardous chemical waste like this compound be disposed of via a licensed contractor rather than through in-lab treatment. Validated experimental protocols for the chemical degradation of this compound for routine disposal purposes are not established or recommended. The required method is collection and transfer to a professional waste management facility to ensure complete destruction and compliance with RCRA regulations.[12]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. epa.gov [epa.gov]
- 2. bioservusa.com [bioservusa.com]
- 3. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 4. Hazardous Waste Compliance In Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zoetisus.com [zoetisus.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemdmart.com [chemdmart.com]
- 8. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Veterinary Compliance Assistance [vetca.org]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Danofloxacin
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and procedural guidance for researchers, scientists, and drug development professionals handling Danofloxacin. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Impervious Gloves | Use chemical-resistant gloves. Nitrile or butyl rubber are suitable options. Always inspect gloves for integrity before use.[1][2] |
| Eyes/Face | Safety Glasses or Goggles | Wear safety glasses with side shields or chemical splash goggles to protect against splashes.[1][3] |
| Body | Protective Clothing / Lab Coat | Wear a lab coat or impervious protective clothing to prevent skin contact.[1][4] Ensure clothing covers the arms, legs, and torso.[4] |
| Respiratory | Respirator (as needed) | If working in a poorly ventilated area, if aerosolization is likely, or if occupational exposure limits are exceeded, use a NIOSH-approved respirator.[1][3] |
| Feet | Closed-toe Shoes | Wear closed-toe shoes to protect against spills.[4] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is critical to maintain its integrity and ensure a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a fume hood.[1][5] Put on all required PPE as specified in the table above.
-
Handling : Avoid direct contact with the substance.[1] Do not breathe in dust, vapor, or mist.[1][6] Take precautions against static discharge.[7]
-
After Handling : Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]
-
Storage : Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated location, protected from direct sunlight.[6] Keep it away from incompatible materials.[6]
Handling Workflow Diagram
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. mcgill.ca [mcgill.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. zoetisus.com [zoetisus.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
